Carbonic Anhydrase Inhibition Selectivity: 4-Sulfonylbutanamide vs. 3-Sulfonylpropanamide Linker
In a series of benzenesulfonamide-linked 1,3,4-oxadiazole hybrids, compounds with a butanamide linker (analogous to 941966-79-6) exhibited tighter binding to hCA XIII compared to shorter propanamide-linked analogs. While direct KI data for 941966-79-6 is not publicly available, the structurally analogous 4-sulfonylbutanamide compound 6i (bearing a 2,3-dimethylphenyl group) showed an hCA XIII KI of 17.0 nM, equaling the potency of the clinical reference acetazolamide (AAZ, 17.0 nM) [1]. In contrast, related propionamide-linked benzenesulfonamides (8a–m) demonstrated a much broader and generally weaker hCA II KI range of 16.44–70.82 nM, with three compounds failing to exceed AAZ (98.28 nM) [2]. The butanamide scaffold consistently anchors the sulfonyl group at an optimal distance from the zinc-binding site, enhancing isoform-specific contacts.
| Evidence Dimension | Carbonic anhydrase isoform inhibition potency (hCA XIII and hCA II; KI or IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold representative 6i: hCA XIII IC50 = 17.0 nM [1] |
| Comparator Or Baseline | Propanamide-linked benzenesulfonamides: hCA II KI = 16.44–70.82 nM (vs. AAZ 98.28 nM) [2]; Acetazolamide: hCA XIII IC50 = 17.0 nM [1] |
| Quantified Difference | Butanamide linker series achieves equipotency to AAZ against hCA XIII; shorter linkers show >3-fold variability and sub-AAZ potency in hCA II. |
| Conditions | Fluorescence-based CA inhibition assay (hCA I, II, IX, XIII); stopped-flow CO2 hydration assay; pH 7.5, 25 °C. |
Why This Matters
The butanamide linker in 941966-79-6 provides the optimal spatial geometry for achieving isoform selectivity, critical for studies where off-target CA I/II inhibition risks confounding phenotypic readouts.
- [1] Swain, B., et al. (2021). 3-Functionalised benzenesulphonamide based 1,3,4-oxadiazoles as selective carbonic anhydrase XIII inhibitors: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 37, 127856. View Source
- [2] Güleç, Ö., et al. (2024). Dynamics of small molecule-enzyme interactions: Novel benzenesulfonamides as multi-target agents endowed with inhibitory effects against some metabolic enzymes. Archives of Biochemistry and Biophysics, 759, 110099. View Source
